molecular formula C15H21NO B2822930 1-(1-Benzylpyrrolidin-3-yl)cyclobutan-1-ol CAS No. 2055840-58-7

1-(1-Benzylpyrrolidin-3-yl)cyclobutan-1-ol

Cat. No. B2822930
M. Wt: 231.339
InChI Key: UXDIGJBIGMFBLW-UHFFFAOYSA-N
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Description

1-(1-Benzylpyrrolidin-3-yl)cyclobutan-1-ol is a synthetic compound that belongs to the class of psychoactive substances known as designer drugs. It is also known by the names of 3-hydroxycyclobut-1-ene-1-carboxylic acid benzylamide, or commonly referred to as O-Desmethyltramadol (ODT). It is a white crystalline powder that is soluble in water and ethanol. In recent years, there has been a growing interest in the synthesis and study of this compound due to its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Functionalization of Cyclobutane-containing Compounds

Synthetic Approaches to Cyclobutane Derivatives : Research has demonstrated innovative synthetic methodologies for creating cyclobutane derivatives, highlighting their potential in medicinal chemistry and material science. For instance, the synthesis of chiral cyclobutane-containing C3-symmetric peptide dendrimers was achieved through a convergent approach, showcasing the utility of cyclobutane as a core structural motif in complex molecular architectures (Gutiérrez-Abad, Illa, & Ortuño, 2010). Similarly, the metal-free [2+2] cycloaddition combined with a radical 1,4-addition process provided a green and practical route to functionalized cyclobuta[a]naphthalen-4-ols, demonstrating over 50 examples with excellent diastereoselectivity and yields (Liu et al., 2017).

Innovative Cyclobutane Utilizations : The exploration of cyclobutane rings has led to the discovery of unique chemical properties and reactions. For example, the synthesis of air-tolerant 1-amino-1,3-diphosphacyclobutane-2,4-diyls showcased cyclobutane's role in developing compounds with high electron-donating properties and low HOMO-LUMO gaps, relevant for materials science (Ito et al., 2017).

Cyclobutane in Organic Synthesis and Material Science

Cyclobutane in Organic Synthesis : The chemical reactivity of cyclobutane derivatives, such as their participation in cycloaddition reactions, has been a subject of interest. The synthesis of 3-benzyl-1,3-thiazolidines via [2+3]-cycloaddition of sonochemically generated azomethine ylides with thiocarbonyl compounds is a notable example, highlighting cyclobutane's versatility in synthesizing heterocyclic compounds (Gebert, Linden, Mlostoń, & Heimgartner, 2003).

Cyclobutane in Material Science : The structural features of cyclobutane, such as its ring strain and unique bonding environment, enable the development of materials with specific properties. The creation of compounds like tris(benzocyclobutadieno)benzene, showcasing cyclobutane's potential in creating bond-fixed structures with applications in organic electronics and photovoltaics, illustrates this potential (Diercks & Vollhardt, 1986).

properties

IUPAC Name

1-(1-benzylpyrrolidin-3-yl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c17-15(8-4-9-15)14-7-10-16(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDIGJBIGMFBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2CCN(C2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzylpyrrolidin-3-yl)cyclobutan-1-ol

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